Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate
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Description
“Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate” is a complex organic compound. It contains a cyclopropane ring, a cyclohexane ring, a nitrile group (-CN), a carbamoyl group (-CONH2), and a methyl ester group (-COOCH3) .
Molecular Structure Analysis
The molecule contains a total of 39 atoms; 20 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . It also contains a total of 40 bonds; 20 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 1 three-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 nitrile (aliphatic) .Scientific Research Applications
Synthesis Techniques
A study explores the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, showcasing the ring-opening of cyclopropane. This research highlights the synthesis of various derivatives effective as inhibitors for certain enzymes, indicating potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Enzyme Inhibition
Research demonstrates the reactivity of 13,13-dibromo-2,4,9,11-tetraoxadispiro[5.0.5.1]tridecane towards organolithiums, emphasizing the resistance to rearrangement and highlighting the unique properties of cyclopropane derivatives in chemical reactions (Eccles et al., 2008).
Chemical Properties and Reactions
An investigation into the photochemistry of methyl 1-methyl-2-phenylcyclopropene-3-carboxylate provides insights into the mechanistic pathways of cyclopropene derivatives, showcasing their reactivity under light exposure (Pincock & Moutsokapas, 1977).
Synthesis of Analgesic Compounds
Studies on the preparation of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates highlight their analgesic activity and low toxicity, suggesting potential pharmaceutical applications (Kirillov et al., 2012).
Development of Heterocyclic Carbenes
Research into the methylation of 2-(1-imidazolyl)cyclohexanol and its derivatives for the synthesis of imidazolium iodides, leading to the formation of functionalized heterocyclic carbene ligands, emphasizes the versatility of cyclopropane derivatives in organometallic chemistry (Glas, 2001).
properties
IUPAC Name |
methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9-4-3-5-14(7-9,8-15)16-12(17)10-6-11(10)13(18)19-2/h9-11H,3-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOVTACKNBFZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2CC2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate |
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